1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine is an organic compound belonging to the class of phenylpiperazines This compound consists of a piperazine ring substituted with a methyl group at the nitrogen atom and a 2-nitrophenylsulfonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine can be achieved through several methods. One common approach involves the reaction of 1-methylpiperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonyl group.
Major Products Formed
Oxidation: Formation of 1-methyl-4-[(2-aminophenyl)sulfonyl]piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-methyl-4-[(2-aminophenyl)sulfonyl]piperazine.
Scientific Research Applications
1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazine
- 1-methyl-4-[(2-chlorophenyl)sulfonyl]piperazine
- 1-methyl-4-[(2-bromophenyl)sulfonyl]piperazine
Uniqueness
1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the 2-nitrophenylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-methyl-4-(2-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTMHDQEWCGGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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